Chemical properties of Methyl N-Boc-thiazolidine-2-carboxylate
Chemical properties of Methyl N-Boc-thiazolidine-2-carboxylate
Executive Summary & Structural Definition
Methyl N-Boc-thiazolidine-2-carboxylate is a specialized heterocyclic building block used primarily in peptidomimetic drug design and asymmetric synthesis. It serves as a structural isostere of proline, specifically referred to as
Crucial Structural Distinction: Researchers often confuse this compound with Thiazolidine-4-carboxylate (Thioproline). The distinction is vital for reactivity:
-
4-Carboxylate (Thioproline): Derived from Cysteine + Formaldehyde.[2][3] Carboxyl group at C4.
-
2-Carboxylate (Target): Derived from Cysteamine + Glyoxylate .[1][2][4][5][6][7] Carboxyl group at C2 (the anomeric position between S and N).
This C2 substitution pattern imparts unique electronic properties, making the C2 proton significantly more acidic and allowing for specific lithiation-substitution chemistry that is impossible with the 4-isomer.
| Feature | Methyl N-Boc-thiazolidine-2-carboxylate | Methyl N-Boc-thiazolidine-4-carboxylate |
| Precursors | Cysteamine + Methyl Glyoxylate | Cysteine + Formaldehyde |
| Chirality | Racemic (unless resolved) or induced via chiral aux | Chiral (from L-Cysteine) |
| C2 Reactivity | High (Anomeric center, acidic proton) | Low (Methylene bridge) |
| Primary Use | Chiral Formyl Anion Equivalent, | Antioxidant, Proline replacement |
Physicochemical Profile
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 247.31 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water |
| Stability | Stable at |
| NMR Signature |
Synthetic Methodology
The synthesis of Methyl N-Boc-thiazolidine-2-carboxylate does not follow the standard cysteine condensation route. It requires the condensation of cysteamine with a glyoxylate derivative.[1][5][6]
Protocol: Two-Step Synthesis from Cysteamine
Reagents:
-
Cysteamine hydrochloride (2-aminoethanethiol HCl)
-
Methyl Glyoxylate (as hemiacetal or generated in situ)
-
Triethylamine (
) -
Di-tert-butyl dicarbonate (
) -
Solvent: Methanol (Step 1), Dichloromethane (Step 2)
Step-by-Step Workflow:
-
Condensation (Ring Formation):
-
Dissolve Cysteamine HCl (1.0 eq) in dry Methanol under
. -
Add
(1.0 eq) to liberate the free amine. -
Add Methyl Glyoxylate (1.1 eq) dropwise at
. -
Stir at room temperature for 4–6 hours. The reaction forms the thiazolidine ring via hemiaminal/thiohemiaminal formation followed by dehydration.
-
Checkpoint: TLC should show consumption of cysteamine (ninhydrin positive).
-
Concentrate in vacuo to yield the crude amine intermediate (Methyl thiazolidine-2-carboxylate).
-
-
N-Protection (Boc Installation):
-
Redissolve the crude intermediate in DCM.
-
Add
(1.2 eq) and (1.1 eq). -
Stir for 12 hours at room temperature.
-
Workup: Wash with 5% citric acid (to remove unreacted amine), saturated
, and brine. Dry over .[8] -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Visual Synthesis & Reactivity Map
Figure 1: Synthesis pathway from cysteamine and key divergent reactivity modes, highlighting the critical C2-lithiation pathway.
Advanced Chemical Properties & Reactivity[9]
The Anomeric Effect & C2 Acidity
The defining feature of this molecule is the C2 position . Unlike the 4-isomer, the C2 carbon is flanked by:
This creates a unique electronic environment. The proton at C2 is sufficiently acidic (
Application: This allows the molecule to act as a Chiral Formyl Anion Equivalent . Upon lithiation, the species can react with aldehydes or alkyl halides to create quaternary centers at C2, a transformation impossible with standard proline analogs.
Rotameric Behavior
Due to the N-Boc group, the molecule exists as a mixture of s-cis and s-trans rotamers in solution.
-
Observation: NMR spectra often show broadened or split peaks at room temperature.
-
Protocol: To obtain sharp NMR signals for characterization, run spectra at elevated temperatures (
in DMSO- ) to induce rapid coalescence.
Oxidation Sensitivity
The sulfur atom is prone to oxidation.
-
Reagent:
-CPBA (1.0 eq) yields the Sulfoxide (S-oxide). -
Stereochemistry: Oxidation creates a new chiral center at Sulfur, leading to diastereomers (sulfoxide oxygen syn or anti to the C2-ester).
-
Utility: The sulfoxide can undergo Pummerer rearrangement conditions to functionalize the C5 position.
Experimental Validation: C2-Alkylation Protocol
This protocol validates the unique reactivity of the 2-carboxylate scaffold.
-
Setup: Flame-dry a 25 mL round-bottom flask; flush with Argon.
-
Dissolution: Add Methyl N-Boc-thiazolidine-2-carboxylate (1.0 mmol) and dry THF (5 mL). Cool to
(Dry ice/Acetone bath). -
Deprotonation: Add
-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes.-
Note: The solution may turn slight yellow, indicating anion formation. Stir for 30 mins.
-
-
Electrophile Addition: Add Methyl Iodide (1.2 mmol) dropwise.
-
Quench: Stir at
for 1 hour, then allow to warm to . Quench with saturated .[8] -
Result: Formation of Methyl 2-methyl-N-Boc-thiazolidine-2-carboxylate . This confirms the C2-acidity and structural integrity.
Applications in Drug Discovery[13][14]
-
Hepatitis C Protease Inhibitors: Thiazolidine scaffolds are frequently used to constrain the peptide backbone, locking the conformation to fit into viral protease active sites.
-
Penicillin Mimics: The thiazolidine ring is the core of the penicillin structure. Derivatives of the 2-carboxylate are used to synthesize novel
-lactam antibiotics. -
Proline Isosteres: Replacing Proline with Thiaproline (T2C or T4C) alters the cis/trans peptide bond ratio, which can modulate the potency and metabolic stability of peptide drugs.
References
-
Nakamura, S., et al. (2004).[10] "Highly enantioselective reaction of lithiated N-Boc-thiazolidine: a new chiral formyl anion equivalent."[10] Chemical Communications. Link
-
Goodman, M., et al. (1979). "Thiazolidine-2-carboxylic acid and its derivatives." Biochimica et Biophysica Acta. Link
-
Sigma-Aldrich. "Thiazolidine-2-carboxylic acid Product Sheet." Link
-
Włodek, L. (2002). "L-thiazolidine-4-carboxylic acid and its 2-substituted derivatives as a prodrugs of cysteine." Acta Biochimica Polonica. Link
-
Pattenden, G., et al. (1993). "Thiazolidine-based synthetic intermediates." Tetrahedron. Link
Sources
- 1. チアゾリジン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Arginine Thiazolidine Carboxylate Stimulates Insulin Secretion through Production of Ca2+-Mobilizing Second Messengers NAADP and cADPR in Pancreatic Islets | PLOS One [journals.plos.org]
- 7. THIAZOLIDINE-2-CARBOXYLIC ACID | 65126-70-7 [chemicalbook.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 11. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
